molecular formula C24H24N2O2 B11580441 N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide

N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide

Cat. No.: B11580441
M. Wt: 372.5 g/mol
InChI Key: QPWGWAWHVBVFIN-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The compound’s structure features a carbazole moiety, which is a tricyclic aromatic system, and a phenoxybutanamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the reaction of carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole . This intermediate can then be further functionalized to introduce the phenoxybutanamide group.

For instance, 9-ethyl-9H-carbazole can be treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-ethyl-9H-carbazol-3-carbaldehyde . This aldehyde can then be reacted with phenoxybutanamide in the presence of a suitable catalyst, such as acetic acid, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield oxidized derivatives of the carbazole moiety .

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological targets, including enzymes and receptors, which can lead to diverse biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-2-phenoxybutanamide is unique due to its specific combination of the carbazole and phenoxybutanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-phenoxybutanamide

InChI

InChI=1S/C24H24N2O2/c1-3-23(28-18-10-6-5-7-11-18)24(27)25-17-14-15-22-20(16-17)19-12-8-9-13-21(19)26(22)4-2/h5-16,23H,3-4H2,1-2H3,(H,25,27)

InChI Key

QPWGWAWHVBVFIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC)OC4=CC=CC=C4

Origin of Product

United States

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